Product packaging for 2-(Azetidin-3-yloxy)acetonitrile(Cat. No.:)

2-(Azetidin-3-yloxy)acetonitrile

Cat. No.: B13074997
M. Wt: 112.13 g/mol
InChI Key: FITJBQYCBKGVAP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)acetonitrile (CAS 1341200-18-7) is a versatile azetidine-containing chemical building block of high value in medicinal chemistry and drug discovery research. With the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol, this compound features a reactive nitrile group tethered to an azetidine ring, a four-membered nitrogen-containing heterocycle that is a prominent pharmacophore in modern drug design . This structure makes it a critical intermediate for the synthesis of more complex molecules. Its primary research application lies in its role as a key precursor in the development of novel azetidine derivatives, a class of compounds investigated for a wide spectrum of therapeutic areas . Patent literature indicates that such azetidine derivatives are being explored for their potential as active pharmaceutical ingredients in treatments for disorders of the nervous system, including antipsychotic and anti-Parkinson agents, as well as for conditions related to the alimentary tract, respiratory system, and dermatological disorders . Furthermore, research into related azetidine compounds highlights their ongoing relevance in cutting-edge drug discovery, such as in the development of modulators for targets like TREM2 for neurodegenerative diseases and in the search for non-covalent inhibitors for viral proteases . The compound is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B13074997 2-(Azetidin-3-yloxy)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yloxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-1-2-8-5-3-7-4-5/h5,7H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITJBQYCBKGVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing the Azetidine Heterocycle Within Strained Ring Systems

The azetidine (B1206935) ring is a four-membered saturated heterocycle containing one nitrogen atom. ontosight.aisciencedaily.com Its structure is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain is a defining feature of azetidines, rendering them more reactive than their larger five- and six-membered ring counterparts, such as pyrrolidine (B122466) and piperidine. rsc.orgresearchgate.net However, the azetidine ring is notably more stable than the highly strained three-membered aziridine (B145994) ring, which allows for easier handling and more controlled reactivity. rsc.org This balance of stability and reactivity makes azetidine a privileged scaffold in medicinal chemistry and organic synthesis. rsc.orgresearchgate.netnih.gov The ring strain energy of azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine. researchgate.net

The reactivity of azetidines is largely dictated by this ring strain. rsc.org Reactions often proceed via ring-opening, driven by the release of this strain. youtube.comyoutube.com The nitrogen atom within the ring also plays a crucial role, acting as a nucleophile and a site for substitution, which can modulate the ring's reactivity and properties. ontosight.aiyoutube.com

Ring SystemNumber of AtomsRelative Strain
Aziridine3High
Azetidine4Moderate
Pyrrolidine5Low
Piperidine6Minimal

Overview of Ether and Nitrile Functionalities in Azetidine Derivatives

The incorporation of ether and nitrile functionalities onto the azetidine (B1206935) scaffold, as seen in 2-(Azetidin-3-yloxy)acetonitrile, introduces a rich layer of chemical diversity and potential for further molecular elaboration. These functional groups significantly influence the electronic properties, reactivity, and potential applications of the parent azetidine ring.

The ether linkage (C-O-C) at the 3-position of the azetidine ring introduces polarity and potential hydrogen bond accepting capabilities. This can impact the molecule's solubility and how it interacts with biological targets. The nitrile group (-C≡N) is a versatile functional group in organic synthesis. It is a strong electron-withdrawing group, which can influence the reactivity of the azetidine ring. The nitrile can be hydrolyzed to a carboxylic acid or a carboxamide, reduced to a primary amine, or used in various carbon-carbon bond-forming reactions. google.com

The presence of these functionalities on the azetidine ring can lead to a variety of chemical transformations. For instance, the nitrogen of the azetidine can undergo N-alkylation and N-acylation. youtube.com The nitrile group can participate in cycloaddition reactions or be a precursor for creating other heterocyclic systems. The interplay between the strained ring and these functional groups allows for the synthesis of complex molecules with diverse properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, provide a fundamental understanding of the electronic environment within 2-(Azetidin-3-yloxy)acetonitrile. These studies focus on the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential.

Semi-empirical quantum-chemical methods have been used to study the electronic structure and reactivity of related heterocyclic systems. For instance, studies on thienopyrroles have shown that the selectivity of electrophilic substitution is highly dependent on the electron density distribution in the molecule and its complexes. researchgate.net While not directly on this compound, these findings highlight the importance of understanding the electronic landscape to predict chemical behavior.

Table 1: Calculated Electronic Properties of this compound (Representative Values)

PropertyValueMethod
HOMO Energy-8.5 eVB3LYP/6-31G
LUMO Energy1.2 eVB3LYP/6-31G
Dipole Moment3.5 DB3LYP/6-31G
Mulliken Charge on Azetidine (B1206935) N-0.45 eB3LYP/6-31G

Note: These are representative values based on typical calculations for similar molecules and are intended for illustrative purposes.

Molecular Modeling of Conformational Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O and C-C bonds of the side chain, as well as the puckering of the azetidine ring. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the potential energy surface and identify low-energy conformers. nih.gov

Advanced techniques like molecular dynamics with excited normal modes (MDeNM) can be used to efficiently sample a wide range of conformations and determine free energy landscapes, providing a more comprehensive picture of the molecule's dynamic behavior. nih.gov

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition state structures and calculate activation energies for various reaction pathways.

For instance, the N-alkylation or N-acylation of the azetidine ring can be modeled to predict the most favorable reaction conditions and regioselectivity. Theoretical calculations can also shed light on the ring-opening reactions of the azetidine moiety, which are often driven by the release of ring strain. rsc.org

The prediction of reaction conditions can be further enhanced by machine learning models, such as two-stage deep neural networks, which can recommend optimal solvents and temperatures based on a database of known reactions. chemrxiv.org While not specific to this compound, such approaches represent the future of reaction prediction in organic chemistry.

Analysis of Ring Strain Energy and its Influence on Chemical Behavior

The azetidine ring in this compound possesses significant ring strain energy (RSE), which is a defining feature of its chemical reactivity. The RSE arises from bond angle distortion and torsional strain within the four-membered ring. osti.gov This stored energy can be released in chemical reactions, making the ring susceptible to cleavage.

Computational methods, such as G3(MP2) composite correlated molecular orbital theory, are used to calculate the RSE of cyclic systems. osti.gov For azetidine, the RSE is a key factor influencing its basicity and nucleophilicity. srce.hr The strain can be exploited in synthetic chemistry, for example, in strain-release-driven reactions to synthesize more complex molecules. acs.orgresearchgate.net

The RSE of the azetidine ring is generally lower than that of the three-membered aziridine (B145994) ring but significantly higher than that of five- or six-membered rings. osti.gov This intermediate level of strain gives azetidine derivatives a unique balance of stability and reactivity. The substituent at the 3-position can also influence the ring strain and, consequently, the chemical properties of the molecule.

Table 2: Comparison of Ring Strain Energies (RSE) for Cyclic Amines (Representative Values)

Cyclic AmineRing SizeRing Strain Energy (kcal/mol)
Aziridine3~27
Azetidine4~26
Pyrrolidine (B122466)5~6
Piperidine6~0

Note: These are generally accepted representative values for the parent cyclic amines.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Azetidin-3-yloxy)acetonitrile. Both ¹H and ¹³C NMR would provide critical information regarding the molecular framework, connectivity, and chemical environment of each atom.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the azetidine (B1206935) ring, the oxymethylene bridge (-O-CH₂-), and the acetonitrile (B52724) moiety. The azetidine ring protons would likely appear as a complex set of multiplets due to spin-spin coupling. The chemical shift of the proton at the 3-position of the azetidine ring, bonded to the oxygen, would be shifted downfield. The two protons of the methylene (B1212753) group adjacent to the oxygen and the two protons of the methylene group adjacent to the nitrogen would also exhibit characteristic shifts and coupling patterns.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign these proton signals and correlate them to their corresponding carbon atoms. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations, confirming the connectivity between the azetidine ring and the acetonitrile group through the ether linkage. For stereochemical analysis, Nuclear Overhauser Effect (NOE) spectroscopy could be employed if chiral centers were present and isomers needed to be distinguished.

Hypothetical ¹³C NMR Data:

Atom Position Expected Chemical Shift Range (ppm)
C=N (Nitrile) 115-125
-O-C H₂-CN 50-60
Azetidine C3 (-O-C) 60-70

Note: The above table is based on established chemical shift ranges for similar functional groups and does not represent published experimental data.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₅H₈N₂O), the exact mass can be calculated and then compared to an experimental value from high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

Using a technique like electrospray ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]⁺. The fragmentation of this parent ion in tandem mass spectrometry (MS/MS) would be expected to produce characteristic daughter ions. Plausible fragmentation pathways could include the cleavage of the C-O bond, the loss of the acetonitrile group, or the opening and fragmentation of the azetidine ring. Analyzing these fragment ions would allow for the verification of the compound's structure.

Predicted Mass Spectrometry Data:

Ion Species Calculated m/z
[M]⁺ (Molecular Ion) 112.0637
[M+H]⁺ 113.0715

Note: This table contains theoretically calculated mass-to-charge ratios (m/z) and does not reflect experimental fragmentation data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2220-2260 cm⁻¹. Another key feature would be the C-O stretching vibration from the ether linkage, which would likely appear in the 1000-1300 cm⁻¹ region. The N-H stretching of the secondary amine within the azetidine ring would be visible as a moderate band around 3300-3500 cm⁻¹. C-H stretching vibrations from the methylene groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would also be effective for observing the nitrile group, as the C≡N bond often produces a strong Raman signal due to its polarizability. The symmetric vibrations of the azetidine ring might also be more prominent in the Raman spectrum compared to the IR spectrum.

Expected Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Azetidine) Stretch 3300-3500
C-H (Aliphatic) Stretch 2850-2960
C≡N (Nitrile) Stretch 2220-2260

Note: This table is based on standard functional group absorption frequencies and does not represent published experimental data for the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound by mapping the electron density of a single crystal. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. If successful, the resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the four-membered azetidine ring, which is often puckered. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, that dictate the crystal packing. However, there is no evidence in the current scientific literature that such a crystallographic study has been performed for this compound.

Applications in Complex Molecule Synthesis and Scaffold Development

2-(Azetidin-3-yloxy)acetonitrile as a Building Block in Multi-Step Synthesis

While detailed, publicly available research on the specific use of this compound as a building block is limited, its structural components suggest a high potential for utility in multi-step synthetic sequences. The synthesis of this compound typically starts from a protected 3-hydroxyazetidine, such as tert-butyl 3-hydroxyazetidine-1-carboxylate. The hydroxyl group can be deprotonated with a suitable base and reacted with a haloacetonitrile, like bromoacetonitrile (B46782), via a Williamson ether synthesis. Subsequent deprotection of the azetidine (B1206935) nitrogen yields the target compound.

This synthetic route provides a foundation for creating analogues and derivatives. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The secondary amine of the azetidine ring is readily available for N-alkylation, N-acylation, or sulfonylation, allowing for its incorporation into a larger molecular framework.

For instance, in the synthesis of complex pharmaceutical intermediates, a common strategy involves the coupling of the azetidine nitrogen with various aromatic or heterocyclic systems. This is a key step in the construction of Janus kinase (JAK) inhibitors, where the azetidine moiety often plays a crucial role in binding to the target protein. While many examples in the literature utilize a direct linkage or a different spacer to the azetidine ring, the ether linkage in this compound offers a distinct conformational and electronic profile.

Development of Azetidine-Based Scaffolds for Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery. Azetidine-based scaffolds are highly sought after for these libraries due to the desirable properties they confer upon potential drug candidates. The synthesis of a wide variety of fused, bridged, and spirocyclic ring systems can be achieved through the diversification of a densely functionalized azetidine core.

The general strategy involves preparing a core azetidine structure that can be elaborated upon using various chemical transformations. The protected precursor to this compound, tert-butyl 3-(cyanomethoxy)azetidine-1-carboxylate, is an ideal starting point for such endeavors. The presence of the nitrile and the protected amine allows for orthogonal chemical modifications, enabling the generation of a broad range of derivatives.

Researchers have described the synthesis and diversification of azetidine ring systems to access a wide variety of complex architectures for CNS-focused lead-like libraries. These efforts underscore the value of functionalized azetidines in creating molecular diversity.

Table 1: Potential Reactions for Library Synthesis from an Azetidine Core

Functional Group Reaction Type Potential Products
Azetidine N-H N-Alkylation Substituted azetidines
Azetidine N-H N-Acylation Azetidine amides
Azetidine N-H Reductive Amination N-Alkyl azetidines
Nitrile (-CN) Reduction (e.g., with H₂, Raney Ni) Primary amines
Nitrile (-CN) Hydrolysis (acid or base) Carboxylic acids

Derivatization Strategies for Functional Diversification

Functional diversification of the this compound scaffold can be achieved through a variety of chemical strategies targeting its key functional groups. The secondary amine in the azetidine ring is a primary site for modification. Standard coupling reactions, such as amide bond formation with carboxylic acids or sulfonyl chloride addition, can introduce a wide array of substituents, thereby modulating the steric and electronic properties of the molecule.

Another key strategy for diversification involves the transformation of the nitrile group. The reduction of the nitrile to a primary amine, for example, yields a 2-(azetidin-3-yloxy)ethanamine derivative. This introduces a new nucleophilic center that can be further functionalized. Alternatively, hydrolysis of the nitrile provides a carboxylic acid, which can participate in esterification or amidation reactions.

The combination of modifications at both the azetidine nitrogen and the nitrile-derived functional group allows for the generation of a vast chemical space from a single, versatile building block. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery programs, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

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